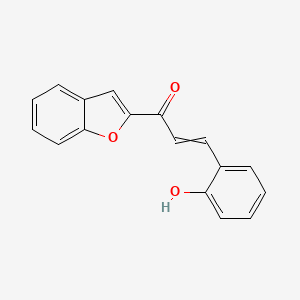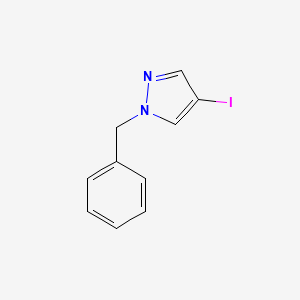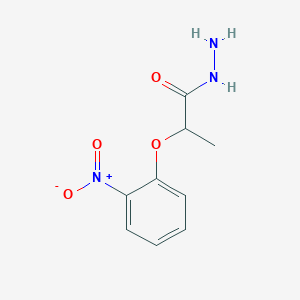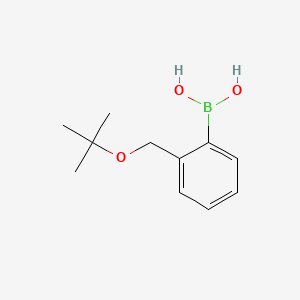![molecular formula C11H8BrNO3S B1275604 3-[2-(4-溴苯基)-2-氧代乙基]-1,3-噻唑烷-2,4-二酮 CAS No. 88419-02-7](/img/structure/B1275604.png)
3-[2-(4-溴苯基)-2-氧代乙基]-1,3-噻唑烷-2,4-二酮
描述
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8BrNO3S and its molecular weight is 314.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化活性
3,5-二取代的 1,3-噻唑烷-2,4-二酮(包括类似于 3-[2-(4-溴苯基)-2-氧代乙基]-1,3-噻唑烷-2,4-二酮的化合物)已被评估其抗氧化活性。具体而言,使用 DPPH 自由基清除活性方法评估了这些化合物,表明它们在抗氧化应用中的潜力 (Čačić 和 Molnar,2011)。
药物化学
噻唑烷-2,4-二酮核心广泛用于药物化学,特别是在开发潜在的类药物小分子中。例如,已经报道了一种新型非缩合噻唑烷-2,4-二酮衍生物的合成,该合成通过包括烷基化和 Knoevenagel 缩合的两步具有成本效益的方法进行 (Holota 等人,2022)。
抗菌和抗真菌活性
已经合成并评估了基于 1,3-噻唑烷-2,4-二酮的化合物,以了解它们的抗菌和抗真菌活性。这项研究表明此类化合物在开发新的抗菌剂中的潜力 (Jat 等人,2006)。
抗癌应用
一种噻唑烷-2,4-二酮衍生物已被确定为 Raf/MEK/细胞外信号调节激酶 (ERK) 和磷脂酰肌醇 3-激酶 (PI3K)/Akt 信号通路的双重抑制剂,突出了其作为开发新型双重信号通路抑制剂和抗癌剂的先导化合物的潜力 (Li 等人,2010)。
新衍生物的合成
正在进行噻唑烷-2,4-二酮各种衍生物的合成研究。这些衍生物正在研究其在各个领域的潜在应用,例如生物活性杂芳基噻唑烷-2,4-二酮 (Ibrahim 等人,2011)。
作用机制
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in a way that inhibits the enzymatic activity of certain proteins . For instance, some compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Result of Action
Similar compounds have shown to have potent antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to significant changes in nerve pulse transmission, affecting normal nerve function. Additionally, the compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Cellular Effects
The effects of 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate oxidative stress levels within cells by affecting the production of reactive oxygen species (ROS) and other free radicals . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function and survival.
Molecular Mechanism
At the molecular level, 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its effects through various binding interactions with biomolecules. It has been shown to bind to specific enzyme active sites, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and cellular function. Additionally, the compound’s interaction with acetylcholinesterase highlights its potential as a neuroactive agent, influencing neurotransmitter levels and nerve function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as reducing oxidative stress and modulating enzyme activity . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and changes in behavior . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with acetylcholinesterase and other enzymes underscores its role in modulating metabolic processes, which can lead to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cell membranes and reach target sites is crucial for its biological activity and therapeutic potential .
Subcellular Localization
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exhibits specific subcellular localization, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, such as mitochondria or the endoplasmic reticulum . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGERYDQMWNFXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396752 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88419-02-7 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88419-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)



